2-[5-chloro-2-(3-phenoxypropoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
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Overview
Description
2-[5-chloro-2-(3-phenoxypropoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the family of thiazolo[3,2-a]benzimidazol-3(2H)-one derivatives and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 2-[5-chloro-2-(3-phenoxypropoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is not fully understood. However, it has been reported to act through various mechanisms, including inhibition of enzymes, modulation of signaling pathways, and induction of apoptosis. Further studies are needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
2-[5-chloro-2-(3-phenoxypropoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells, reduce inflammation, and exhibit antimicrobial activity. It has also been shown to have neuroprotective effects and to improve glucose metabolism in diabetic animals.
Advantages and Limitations for Lab Experiments
The advantages of using 2-[5-chloro-2-(3-phenoxypropoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one in lab experiments include its potential as a therapeutic agent for the treatment of various diseases and its ability to exhibit various biological activities. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully elucidate its mechanism of action.
Future Directions
There are several future directions for the research on 2-[5-chloro-2-(3-phenoxypropoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one. One direction is to further investigate its potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. Another direction is to study its mechanism of action and to identify its molecular targets. Additionally, further studies are needed to evaluate its toxicity and to optimize its pharmacokinetic properties.
Synthesis Methods
The synthesis of 2-[5-chloro-2-(3-phenoxypropoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has been reported using various methods. One of the most commonly used methods involves the reaction of 2-aminobenzimidazole with 2-chloroacetyl chloride to form 2-chloroacetylbenzimidazole, which is then reacted with 5-chloro-2-(3-phenoxypropoxy)benzaldehyde to form the desired compound. Other methods involve the use of different starting materials and reagents.
Scientific Research Applications
2-[5-chloro-2-(3-phenoxypropoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer activities. It has also been reported to have potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes.
properties
Molecular Formula |
C25H19ClN2O3S |
---|---|
Molecular Weight |
462.9 g/mol |
IUPAC Name |
(2Z)-2-[[5-chloro-2-(3-phenoxypropoxy)phenyl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C25H19ClN2O3S/c26-18-11-12-22(31-14-6-13-30-19-7-2-1-3-8-19)17(15-18)16-23-24(29)28-21-10-5-4-9-20(21)27-25(28)32-23/h1-5,7-12,15-16H,6,13-14H2/b23-16- |
InChI Key |
GPZPUIZXSYQREG-KQWNVCNZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)OCCCOC2=C(C=C(C=C2)Cl)/C=C\3/C(=O)N4C5=CC=CC=C5N=C4S3 |
SMILES |
C1=CC=C(C=C1)OCCCOC2=C(C=C(C=C2)Cl)C=C3C(=O)N4C5=CC=CC=C5N=C4S3 |
Canonical SMILES |
C1=CC=C(C=C1)OCCCOC2=C(C=C(C=C2)Cl)C=C3C(=O)N4C5=CC=CC=C5N=C4S3 |
Origin of Product |
United States |
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